gamma-Glutamylcysteine

Catalog No.
S750703
CAS No.
636-58-8
M.F
C8H14N2O5S
M. Wt
250.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Glutamylcysteine

CAS Number

636-58-8

Product Name

gamma-Glutamylcysteine

IUPAC Name

(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid

Molecular Formula

C8H14N2O5S

Molecular Weight

250.27 g/mol

InChI

InChI=1S/C8H14N2O5S/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1

InChI Key

RITKHVBHSGLULN-WHFBIAKZSA-N

SMILES

C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N

Synonyms

γ-L-Glutamyl-L-cysteine; des-Gly-glutathione reduced form; γ-Glu-Cys; N-L-γ-glutamyl-; γ-Glutamylcysteine; N-(1-Carboxy-2-mercaptoethyl)-glutamine; L-gamma-Glutamyl-L-cysteine

Canonical SMILES

C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N

γ-GC as a Precursor for Glutathione Synthesis

Glutathione (GSH) is a tripeptide composed of cysteine, glycine, and glutamate. Its synthesis occurs in two steps, with γ-GC acting as an intermediate in the first step catalyzed by the enzyme glutamate-cysteine ligase (GCL) []. GCL combines glutamate and cysteine to form γ-GC. Subsequently, another enzyme, glutathione synthetase, utilizes γ-GC and glycine to produce the final product, GSH [].

Studies suggest that γ-GC supplementation may be beneficial in situations where GSH synthesis is compromised. Certain chronic diseases and aging are associated with decreased GCL activity, leading to insufficient GSH levels []. In such cases, providing γ-GC directly as a supplement may bypass the limiting step in the synthesis pathway and help restore cellular GSH levels.

Research on the Therapeutic Potential of γ-GC

Several areas of scientific research are exploring the potential therapeutic applications of γ-GC:

  • Neuroprotection: Studies in animal models demonstrate that γ-GC can protect brain cells from oxidative damage and improve cognitive function [].
  • Reducing Oxidative Stress: Research suggests that γ-GC can mitigate oxidative stress in various tissues, including the liver and heart, offering potential protection against conditions associated with oxidative stress [, ].
  • Sepsis Treatment: Some studies suggest that γ-GC may have therapeutic potential in sepsis, a life-threatening condition characterized by systemic inflammation [].

Gamma-Glutamylcysteine is a dipeptide composed of the amino acids L-glutamic acid and L-cysteine, linked by a unique gamma-bond. This compound serves as a critical precursor in the biosynthesis of glutathione, an essential antioxidant in living organisms. Gamma-Glutamylcysteine is found in various biological systems, including animals, plants, fungi, and some bacteria, and plays a vital role in cellular protection against oxidative stress .

  • GGC's primary function is within the γ-glutamyl cycle. This cycle helps regulate glutamate levels and provides precursors for glutathione synthesis [].
  • GGC can act as a substitute for glutathione in some antioxidant reactions, helping to neutralize free radicals and protect cells from oxidative stress.
  • Research on the specific safety hazards of GGC is limited due to its presence within cells at low concentrations [].
  • As a component of proteins, excessive amounts of cysteine can be harmful, so it's important to note that GGC breaks down into cysteine [].

Gamma-Glutamylcysteine is synthesized through an ATP-dependent reaction catalyzed by the enzyme glutamate-cysteine ligase. This reaction involves the condensation of L-glutamic acid and L-cysteine, forming gamma-glutamylcysteine while releasing adenosine diphosphate and inorganic phosphate . The subsequent step in glutathione synthesis involves the addition of glycine to gamma-glutamylcysteine, catalyzed by glutathione synthetase, resulting in the formation of glutathione .

Gamma-Glutamylcysteine exhibits antioxidant properties similar to those of glutathione. It acts as a cofactor for glutathione peroxidase, facilitating the detoxification of reactive oxygen species such as hydrogen peroxide and superoxide anions. Research indicates that gamma-glutamylcysteine can effectively replace glutathione in certain biochemical pathways, particularly in conditions where glutathione levels are compromised . Additionally, it plays a role in maintaining thiol-enzyme activity and protecting cellular components from oxidative damage .

Research has indicated that gamma-glutamylcysteine interacts with various cellular pathways:

  • It can influence the activity of enzymes involved in antioxidant defense.
  • Studies have shown that it may modulate cellular responses to oxidative stress by acting as a signaling molecule or cofactor for other enzymes .

Moreover, its ability to enhance glutathione levels without directly increasing extracellular glutathione concentrations suggests a unique role in cellular homeostasis .

Several compounds share structural or functional similarities with gamma-glutamylcysteine:

CompoundDescriptionUnique Features
GlutathioneA tripeptide composed of gamma-glutamylcysteine and glycineMost abundant intracellular thiol; crucial for detoxification
CysteinylglycineA dipeptide formed from cysteine and glycineInvolved in protein synthesis; less potent as an antioxidant
N-acetylcysteineA derivative of cysteine with an acetyl groupKnown for mucolytic properties; used in respiratory conditions
L-cysteineA free amino acid that serves as a precursor for protein synthesisDirectly involved in antioxidant defense mechanisms

Gamma-glutamylcysteine is unique due to its specific role as an immediate precursor to glutathione and its distinct mechanism of action as an antioxidant. Unlike other compounds listed, it directly participates in the synthesis pathway of one of the most important antioxidants in biological systems while also exhibiting antioxidant properties itself .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

-3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

250.06234272 g/mol

Monoisotopic Mass

250.06234272 g/mol

Heavy Atom Count

16

Appearance

White to Off-White Solid

UNII

M984VJS48P

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

636-58-8

Wikipedia

Gamma-glutamylcysteine

Dates

Modify: 2023-08-15
1. Yang Y, Li L, Hang Q, Fang Y, Dong X, Cao P, Yin Z, Luo L. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level. Redox Biol. 2019 Jan;20:157-166. doi: 10.1016/j.redox.2018.09.019. Epub 2018 Sep 26. PMID: 30326393; PMCID: PMC6197438.

2. Quintana-Cabrera R, Fernandez-Fernandez S, Bobo-Jimenez V, Escobar J, Sastre J, Almeida A, Bolaños JP. γ-Glutamylcysteine detoxifies reactive oxygen species by acting as glutathione peroxidase-1 cofactor. Nat Commun. 2012 Mar 6;3:718. doi: 10.1038/ncomms1722. PMID: 22395609; PMCID: PMC3316877.

3. Janowiak BE, Hayward MA, Peterson FC, Volkman BF, Griffith OW. Gamma-glutamylcysteine synthetase-glutathione synthetase: domain structure and identification of residues important in substrate and glutathione binding. Biochemistry. 2006 Sep 5;45(35):10461-73. doi: 10.1021/bi052483v. PMID: 16939198.

4. Quintana-Cabrera R, Bolaños JP. Glutathione and γ-glutamylcysteine in the antioxidant and survival functions of mitochondria. Biochem Soc Trans. 2013 Feb 1;41(1):106-10. doi: 10.1042/BST20120252. PMID: 23356267.

5. Järvinen K, Soini Y, Kahlos K, Kinnula VL. Overexpression of gamma-glutamylcysteine synthetase in human malignant mesothelioma. Hum Pathol. 2002 Jul;33(7):748-55. doi: 10.1053/hupa.2002.126191. PMID: 12196927.

Explore Compound Types